molecular formula C25H42N7O18P3S B1265187 2-hydroxybutanoyl-CoA

2-hydroxybutanoyl-CoA

Cat. No. B1265187
M. Wt: 853.6 g/mol
InChI Key: AIYBLGFBHQLGMH-MIZDRFBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxybutanoyl-CoA is a hydroxy fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 2-hydroxybutanoic acid. It is a hydroxy fatty acyl-CoA and a short-chain fatty acyl-CoA. It derives from a 2-hydroxybutyric acid. It is a conjugate acid of a 2-hydroxybutanoyl-CoA(4-).

Scientific Research Applications

Peroxisomal Metabolism and Enzymatic Roles

2-Hydroxybutanoyl-CoA plays a crucial role in the peroxisomal metabolism of specific fatty acids. The enzyme 2-hydroxyacyl-CoA lyase, also known as HACL1, is involved in the degradation of 3-methyl-branched fatty acids and the shortening of 2-hydroxy long-chain fatty acids. This enzyme catalyzes the cleavage of a carbon-carbon bond in a 2-hydroxyacyl-CoA intermediate, leading to the production of aldehydes and formyl-CoA, which is then converted into formate and CO2 (Casteels et al., 2007).

Biotechnological Production and Polymer Synthesis

2-Hydroxybutanoyl-CoA is identified as a precursor in the biotechnological production of green chemicals. It serves as a building block for polymer synthesis. Through biotechnological processes, compounds like methacrylic acid and isobutylene glycol can be synthesized starting from 2-hydroxybutanoyl-CoA derivatives. This approach offers an alternative to traditional chemical synthesis, utilizing renewable carbon sources (Rohwerder & Müller, 2010).

Role in the Breakdown of 2-Hydroxyfatty Acids

2-Hydroxybutanoyl-CoA is also involved in the breakdown of 2-hydroxyfatty acids, a class of lipids found in brain cerebrosides and sulfatides. This process primarily occurs in peroxisomes and involves the cleavage of 2-hydroxy fatty acyl-CoA by 2-hydroxyphytanoyl-CoA lyase. This pathway is critical for the degradation of long-chain 2-hydroxyfatty acids, highlighting a significant function of peroxisomes in mammalian metabolism (Foulon et al., 2005).

Thiamine Pyrophosphate Dependency

2-Hydroxybutanoyl-CoA-related enzymes, such as 2-hydroxyphytanoyl-CoA lyase, are dependent on thiamine pyrophosphate (TPP) for their activity. This dependency suggests a potential impact of thiamine deficiency on these enzymes' functions, pointing towards possible connections between thiamine deficiencies and metabolic disorders (Sniekers et al., 2006).

Synthetic Pathways and Chemical Production

Enzymatic pathways involving 2-hydroxybutanoyl-CoA have been engineered to produce various chemicals, such as 1-butanol, in microbial systems. This approach demonstrates the potential of using metabolic intermediates like 2-hydroxybutanoyl-CoA in synthetic biology for the production of valuable chemicals from alternative feedstocks (Hu & Lidstrom, 2014).

properties

Product Name

2-hydroxybutanoyl-CoA

Molecular Formula

C25H42N7O18P3S

Molecular Weight

853.6 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxybutanethioate

InChI

InChI=1S/C25H42N7O18P3S/c1-4-13(33)24(38)54-8-7-27-15(34)5-6-28-22(37)19(36)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-18(49-51(39,40)41)17(35)23(48-14)32-12-31-16-20(26)29-11-30-21(16)32/h11-14,17-19,23,33,35-36H,4-10H2,1-3H3,(H,27,34)(H,28,37)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41)/t13?,14-,17-,18-,19+,23-/m1/s1

InChI Key

AIYBLGFBHQLGMH-MIZDRFBCSA-N

Isomeric SMILES

CCC(C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O

Canonical SMILES

CCC(C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O

synonyms

2-hydroxybutyryl-CoA
2-hydroxybutyryl-coenzyme A
coenzyme A, 2-hydroxybutyryl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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